![molecular formula C18H17FN2O2 B4582148 2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4582148.png)
2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of fluorinated benzamide derivatives, including compounds similar to 2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide, often involves complex organic reactions. A study detailed the synthesis of fluorinated benzamide neuroleptics starting from 3-(3,4-dimethoxyphenyl)-1-propanol, achieving a yield of 20-25% (Mukherjee, 1991). The process typically involves nucleophilic substitution reactions, highlighting the chemical versatility and reactivity of the fluorinated benzamide scaffold.
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including fluorinated versions, plays a crucial role in their chemical behavior and potential applications. Crystal structure analysis provides insights into the molecular geometry, hydrogen bonding, and crystal packing, which are essential for understanding the compound's physical properties and reactivity. For example, the study of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide highlighted the significance of strong and weak hydrogen bonds in its crystal packing (Dey et al., 2021).
Chemical Reactions and Properties
Fluorinated benzamides participate in various chemical reactions, reflecting their reactive nature. The presence of fluorine atoms influences their chemical properties, such as reactivity towards nucleophiles, electrophiles, and participation in coupling reactions. An example includes the rhodium-catalyzed coupling of benzamides with 2,2-difluorovinyl tosylate for the synthesis of fluorinated heterocycles (Wu et al., 2017), showcasing the versatility of fluorinated benzamides in synthesizing complex molecules.
Scientific Research Applications
Benzamide Derivatives in Scientific Research
Benzamide derivatives have been extensively studied for their diverse biological activities and applications in scientific research. They are known for their role in pharmacology as modulators of various biological targets. For example, substituted benzamides, like metoclopramide, have been investigated for their gastroprokinetic effects and as antiemetic agents due to their ability to enhance motility across the gastrointestinal tract without the central depressant or antidopaminergic side effects typically associated with similar compounds (McCallum, Prakash, Campoli-Richards, & Goa, 2012).
Fluorinated Compounds in Scientific Research
The introduction of fluorine atoms into organic molecules has been a key strategy in the development of pharmaceuticals and agrochemicals, given the unique properties that fluorine imparts, such as increased lipophilicity, metabolic stability, and binding affinity towards biological targets. Fluorinated liquid crystals, for instance, exhibit remarkable properties due to the fluoro substituent's high polarity and significant steric effect, making them suitable for a variety of applications including displays and photovoltaic devices (Hird, 2007).
properties
IUPAC Name |
2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-23-13-6-7-14-12(11-21-17(14)10-13)8-9-20-18(22)15-4-2-3-5-16(15)19/h2-7,10-11,21H,8-9H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMLJHTXYORHMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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